

A Comparative Guide to the Purity of Commercial Isonicotinic Acid Samples

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Compound of Interest

Compound Name: Isonicotinic Acid

Cat. No.: B3419969

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For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of the final product. This guide provides a comprehensive comparison of the purity of commercial **isonicotinic acid** samples from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C). The comparison is based on a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Titrimetry, Fourier-Transform Infrared Spectroscopy (FTIR), and Differential Scanning Calorimetry (DSC). Detailed experimental protocols and supporting data are provided to aid in the selection of the most suitable product for your research needs.

Data Presentation

The purity of **isonicotinic acid** from three different commercial suppliers was assessed using various analytical methods. The quantitative results are summarized in the table below.

Analytical Method	Parameter	Supplier A	Supplier B	Supplier C
HPLC-UV	Purity (Area %)	99.85%	99.52%	99.91%
Impurity 1 (Nicotinic Acid)	0.08%	0.25%	0.04%	
Impurity 2 (Isonicotinamide)	0.05%	0.15%	Not Detected	
Unknown Impurities	0.02%	0.08%	0.05%	
Titrimetry	Assay (% w/w)	99.9%	99.6%	>99.9%
DSC	Purity (mol%)	99.88%	99.65%	99.95%
Melting Point (°C)	314.5	313.8	314.9	
FTIR Spectroscopy	Spectral Correlation	Conforms to Standard	Conforms to Standard	Conforms to Standard

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below.

1. High-Performance Liquid Chromatography (HPLC-UV)

This method is used for the determination of the purity of **isonicotinic acid** and for the quantification of its related substances.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Primesep 100, 4.6 x 150 mm, 5 µm particle size.[\[1\]](#)
- Mobile Phase: An isocratic mixture of 10% acetonitrile and 90% water containing 0.05% sulfuric acid.[\[1\]](#)
- Flow Rate: 1.0 mL/min.[\[1\]](#)

- Detection: UV at 261 nm.[2]
- Injection Volume: 5 μ L.[2]
- Sample Preparation: Prepare a 1.0 mg/mL solution of the **isonicotinic acid** sample in a 50:50 mixture of acetonitrile and water.[1]
- Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram for 15 minutes. The purity is calculated based on the area percentage of the main peak relative to the total peak area. Identification of known impurities is performed by comparing their retention times with those of reference standards.

2. Titrimetry (Acid-Base Titration)

This method provides a quantitative measure of the total acidic content, which corresponds to the **isonicotinic acid** concentration.

- Principle: **Isonicotinic acid**, being an acid, can be titrated with a standardized solution of a strong base, such as sodium hydroxide.
- Reagents:
 - Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
 - Phenolphthalein indicator solution.
 - Ethanol (95%).
- Procedure:
 - Accurately weigh approximately 250 mg of the **isonicotinic acid** sample and dissolve it in 50 mL of 95% ethanol.
 - Add 2-3 drops of phenolphthalein indicator.
 - Titrate the solution with standardized 0.1 M NaOH until a persistent pink color is observed.
 - Record the volume of NaOH consumed.

- The percentage purity is calculated using the following formula: $\% \text{ Purity} = (V \times M \times E) / W \times 100$ Where:
 - V = Volume of NaOH solution used in liters
 - M = Molarity of the NaOH solution
 - E = Equivalent weight of **isonicotinic acid** (123.11 g/mol)
 - W = Weight of the sample in grams

3. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of a crystalline substance based on the van't Hoff law of melting point depression.[3]

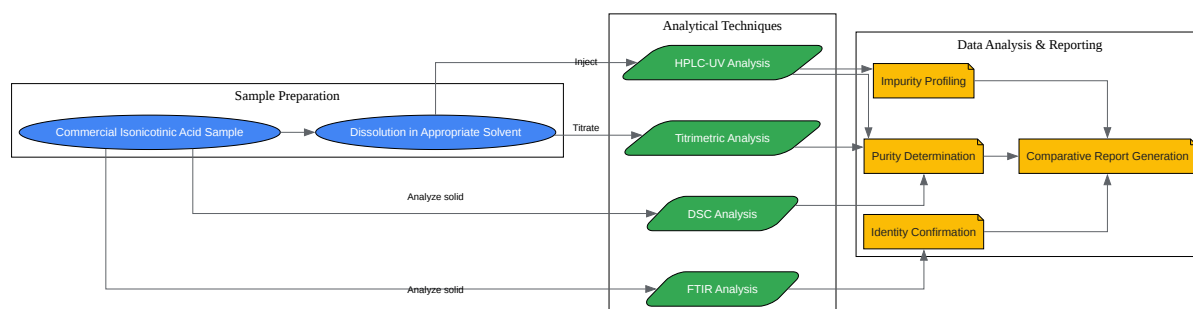
- Instrumentation: A calibrated Differential Scanning Calorimeter.
- Sample Preparation: Accurately weigh 2-5 mg of the **isonicotinic acid** sample into an aluminum DSC pan and hermetically seal it.
- Procedure:
 - Place the sealed sample pan and an empty reference pan in the DSC cell.
 - Heat the sample at a constant rate of 10 °C/min from room temperature to 350 °C under a nitrogen atmosphere.[4]
 - The onset of the melting endotherm is taken as the melting point.
 - Purity is calculated from the shape of the melting peak using the instrument's software, which applies the van't Hoff equation.[3]

4. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a qualitative technique used to confirm the identity of the **isonicotinic acid** by comparing its infrared spectrum with that of a known standard.

- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the **isonicotinic acid** sample.
- Procedure:
 - Record the infrared spectrum of the sample from 4000 to 400 cm^{-1} .
 - Compare the obtained spectrum with a reference spectrum of **isonicotinic acid**. The presence of characteristic peaks for the carboxylic acid and pyridine functional groups confirms the identity of the substance.

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